molecular formula C4H7NO2 B592912 2-Oxetanone,3-amino-3-methyl-(9CI) CAS No. 10029-11-5

2-Oxetanone,3-amino-3-methyl-(9CI)

Cat. No.: B592912
CAS No.: 10029-11-5
M. Wt: 101.10 g/mol
InChI Key: CWGHEOORZBYOMP-UHFFFAOYSA-N
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Description

Contextualizing Four-Membered Heterocycles in Synthetic Chemistry

Four-membered heterocycles are cyclic compounds containing a four-atom ring with at least one atom being an element other than carbon, such as oxygen, nitrogen, or sulfur. numberanalytics.comnumberanalytics.com These structures, including oxetanes, azetidines, and thietanes, are of considerable interest in synthetic chemistry due to their unique structural and biological properties. rsc.org Despite the inherent ring strain, which makes their synthesis challenging, a variety of methods have been developed to construct these valuable motifs. numberanalytics.comrsc.orgacs.org Their importance is underscored by their presence in a range of biologically active molecules and their utility as versatile building blocks for more complex chemical entities. numberanalytics.comrsc.orgnih.gov

Four-membered heterocycles have found applications in medicinal chemistry, where they can favorably influence properties like solubility, metabolic stability, and lipophilicity. acs.orgdigitellinc.com For instance, the oxetane (B1205548) ring is considered a valuable replacement for gem-dimethyl and carbonyl groups in drug design. acs.orgdigitellinc.com

Significance of Oxetanones as Strained Ring Systems

Oxetanones, a class of four-membered lactones (cyclic esters), are characterized by significant ring strain, which is a direct consequence of their constrained bond angles. beilstein-journals.org This strain, estimated to be around 25.5 kcal/mol for the parent oxetane, is comparable to that of epoxides and significantly higher than that of five-membered rings like tetrahydrofuran. beilstein-journals.org This high degree of strain is a defining feature of oxetanones and is the primary driver of their unique reactivity. organicreactions.orgfoster77.co.uk The inherent instability makes them valuable synthetic intermediates, as they are prone to ring-opening reactions, providing access to a variety of functionalized acyclic compounds. digitellinc.comorganicreactions.org

Unique Reactivity Profile of Beta-Lactones

Beta-lactones, or 2-oxetanones, exhibit a distinct reactivity profile primarily dictated by their strained four-membered ring. organicreactions.orgclockss.org They are susceptible to nucleophilic attack at two primary positions: the acyl carbon (C2) and the alkyl carbon (C4). foster77.co.ukclockss.org This dual electrophilicity allows for regioselective ring-opening reactions, yielding different products depending on the nature of the nucleophile and the reaction conditions. clockss.orgnih.gov

The primary modes of reactivity for beta-lactones include:

Nucleophilic Ring-Opening: This is the most common reaction, leading to the formation of β-hydroxy acids, β-amino acids, or their derivatives. clockss.orgnih.govorgsyn.org

Decarboxylation: Upon heating, some beta-lactones can undergo decarboxylation to form alkenes. clockss.orgthieme-connect.com

Rearrangement: Lewis acid-promoted rearrangements can lead to the formation of γ-lactones. clockss.orgthieme-connect.com

Enolate Chemistry: The α-protons of beta-lactones are acidic enough to be removed by strong bases, forming enolates that can then react with various electrophiles. foster77.co.uk

This diverse reactivity makes beta-lactones versatile intermediates in the synthesis of a wide array of organic molecules, including natural products. clockss.org

Overview of the Amino-Substituted Oxetanone Motif in Chemical Synthesis

The incorporation of an amino group onto the oxetanone ring, as seen in 2-Oxetanone, 3-amino-3-methyl-, introduces another layer of functionality and synthetic potential. The amino group can act as a nucleophile or a base, and its presence can influence the reactivity of the lactone ring. Amino-substituted oxetanones are valuable precursors for the synthesis of β-amino acids, which are important components of peptides and other biologically active molecules. orgsyn.orgacs.org

The synthesis of amino-substituted oxetanes has been an area of active research, with various methods developed to introduce this key functional group. beilstein-journals.orgresearchgate.netmdpi.com These motifs are increasingly recognized for their potential in medicinal chemistry, serving as building blocks for novel therapeutic agents. digitellinc.comchemrxiv.org

Chemical and Physical Properties of 2-Oxetanone, 3-amino-3-methyl- (9CI)

PropertyValueSource
CAS Number 10029-11-5 chemicalbook.com
Molecular Formula C4H7NO2 guidechem.com
Molecular Weight 101.105 g/mol guidechem.com
Boiling Point 176.9±33.0 °C (Predicted) chemicalbook.com
Density 1.196±0.06 g/cm3 (Predicted) chemicalbook.com
pKa 5.26±0.20 (Predicted) chemicalbook.com
Canonical SMILES CC1(C(=O)OC1)N guidechem.com
InChI InChI=1S/C4H7NO2/c1-4(5)2-7-3(4)6/h2,5H2,1H3 guidechem.com
InChIKey CWGHEOORZBYOMP-UHFFFAOYSA-N guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-methyloxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-4(5)2-7-3(4)6/h2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHEOORZBYOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309218
Record name 3-Amino-3-methyl-2-oxetanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10029-11-5
Record name 3-Amino-3-methyl-2-oxetanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10029-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-methyl-2-oxetanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Oxetanone, 3 Amino 3 Methyl 9ci and Relevant Analogs

Strategies for Oxetanone Ring Formation

The formation of the strained four-membered ring of 2-oxetanone derivatives is a thermodynamically and kinetically challenging process. The primary strategies to overcome these hurdles involve pre-organizing the molecule for ring closure through intramolecular reactions or constructing the ring in a concerted or stepwise fashion via cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of β-lactones, leveraging the proximity of reactive functional groups within a single molecule to facilitate ring formation. This approach typically involves the formation of a bond between a hydroxyl group and a carbonyl group precursor at the β-position.

Base-catalyzed intramolecular cyclization is a common method for the synthesis of β-lactones from β-hydroxy carboxylic acid derivatives. The reaction proceeds via the deprotonation of the hydroxyl group, which then acts as a nucleophile, attacking the activated carbonyl group to form the four-membered ring.

A notable example, while not for the exact target molecule, is the synthesis of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt. This synthesis starts from N-(tert-butoxycarbonyl)-L-serine, which is first converted to its β-lactone. The cyclization is achieved using a base to deprotonate the hydroxyl group, which then attacks the activated carbonyl. Subsequent deprotection of the Boc-group under acidic conditions yields the desired amino-β-lactone salt. This highlights the utility of a pre-formed and protected amino acid as a precursor.

Starting MaterialReagentsProductYieldReference
N-(tert-butoxycarbonyl)-L-serine1. Activating Agent, Base 2. p-toluenesulfonic acid, trifluoroacetic acid(S)-3-amino-2-oxetanone p-toluenesulfonic acid salt95% nih.gov

For the synthesis of 3-amino-3-methyl-2-oxetanone, a similar strategy could be envisioned starting from 3-amino-3-methyl-β-hydroxypropionic acid with appropriate protecting groups for the amine and carboxylic acid functionalities. The choice of base and solvent is critical to favor the intramolecular cyclization over competing intermolecular reactions.

Acid-catalyzed cyclization, or lactonization, of β-hydroxy acids can also be employed for the synthesis of 2-oxetanones. The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group.

Transition metal catalysis offers powerful and often stereoselective methods for the formation of cyclic compounds. For the synthesis of β-lactones, transition metal-catalyzed carbonylation of epoxides and aziridines represents a promising approach. nih.govthieme-connect.deacs.orgnih.gov

The carbonylation of aziridines, in particular, provides a direct route to β-lactams, the nitrogen analogs of β-lactones. This transformation involves the insertion of carbon monoxide into one of the C-N bonds of the aziridine (B145994) ring, catalyzed by transition metals such as rhodium, palladium, cobalt, or iron. nih.govthieme-connect.deacs.orgnih.govresearchgate.net While this method directly yields β-lactams, modifications of this strategy or related carbonylation reactions of appropriate substrates could potentially be adapted for the synthesis of 2-oxetanones. For instance, a transition metal-catalyzed carbonylative ring expansion of a suitably substituted oxirane could theoretically yield a 2-oxetanone.

A palladium-catalyzed approach for the synthesis of amino β-lactones has been described, utilizing aryl amines and alkenyl carboxylic acids. acs.orgnih.gov This method proceeds under mild conditions and involves an aminopalladation step followed by oxidation and reductive elimination to form the β-lactone ring. acs.org

Aryl AmineAlkenyl Carboxylic AcidCatalyst SystemProduct
Various aryl aminesVarious alkenyl carboxylic acidsPd(OAc)₂, Ligand, OxidantAmino β-lactone derivatives

This catalytic system demonstrates the potential of transition metal catalysis in constructing the amino-β-lactone scaffold in a single step from readily available starting materials. acs.org

Cycloaddition Reactions Leading to Oxetanone Scaffolds

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems, including the 2-oxetanone ring. These reactions involve the direct formation of the four-membered ring from two separate components.

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). nih.govcapes.gov.brnih.govorganic-chemistry.org While this reaction typically yields oxetanes, variants of this reaction can be utilized to synthesize 2-oxetanones. For instance, the reaction of a ketene (B1206846) or a ketene equivalent with an aldehyde or ketone can lead to the formation of a β-lactone.

The synthesis of β-lactams, which are structurally related to β-lactones, can be achieved through the [2+2] cycloaddition of an alkene with an isocyanate. nih.govnih.gov This suggests that a similar cycloaddition strategy employing a suitable oxygen-containing dienophile could potentially yield a 2-oxetanone.

A notable variant for β-lactone synthesis is the formal [2+2] cycloaddition of disubstituted ketenes with 2-oxoaldehydes catalyzed by chiral N-heterocyclic carbenes (NHCs). organic-chemistry.org This method allows for the construction of highly substituted β-lactones with excellent diastereo- and enantioselectivity. organic-chemistry.org

Ketene2-OxoaldehydeCatalystProductEnantiomeric Excess
Alkyl(aryl)ketenesVarious 2-oxoaldehydesChiral N-heterocyclic carbeneHighly substituted β-lactonesup to 99%

This approach is particularly relevant for the synthesis of 2-Oxetanone, 3-amino-3-methyl-(9CI) as it provides a pathway to introduce the quaternary center at the 3-position with high stereocontrol. The reaction of a ketene bearing a protected amino group and a methyl group with an appropriate carbonyl compound could be a viable route.

Other Photochemical or Thermal Cycloadditions

Beyond the more common approaches, other photochemical and thermal cycloadditions offer potential routes to the 3,3-disubstituted 2-oxetanone core.

Photochemical [2+2] Cycloadditions: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a fundamental method for synthesizing oxetanes. While typically used for oxetanes, variations can conceptually lead to oxetan-2-ones. For instance, the reaction of a ketene or a ketene equivalent with an appropriate carbonyl compound under photochemical conditions could form the β-lactone ring. The synthesis of substituted β-lactams and β-lactones has been achieved through a photomediated 1,5-aryl rearrangement of 1,2-dibenzoyl ethylenes, known as the Zimmerman–O'Connell–Griffin (ZOG) rearrangement, followed by a [2+2] cycloaddition. This method has demonstrated high yields and excellent diastereoselectivity under visible light irradiation acs.org. Another approach involves the photochemical [2+2] cycloaddition of alkenes with maleimides, which can proceed under UVA irradiation without an external photocatalyst for N-alkyl maleimides nih.gov. These examples highlight the potential of photochemical methods to construct four-membered rings with high selectivity.

Thermal [2+2] Cycloadditions: Thermal [2+2] cycloadditions between ketenes and imines, known as the Staudinger synthesis, are a well-established method for producing β-lactams nih.gov. A variation of this reaction could potentially be adapted for the synthesis of 2-oxetanones. For example, the cycloaddition of a ketene with a carbonyl compound can yield a β-lactone. The reaction of ketene acetals with electron-poor carbonyl compounds can proceed thermally to form oxetanes researchgate.net. Lewis acid catalysis can extend the scope of these reactions to less activated carbonyl compounds . These cycloadditions often proceed through a stepwise mechanism involving a zwitterionic intermediate, and the stereochemistry of the resulting β-lactone can be influenced by the electronic properties of the substituents on both the ketene and the imine nih.gov.

Reaction Type Reactants Conditions Key Features Reference
Photochemical [2+2] Cycloaddition (ZOG Rearrangement)1,2-Dibenzoyl ethylenes and imines/aldehydesVisible light irradiationHigh yields, excellent diastereoselectivity acs.org
Photochemical [2+2] CycloadditionAlkenes and N-alkyl maleimidesUVA irradiationNo external photocatalyst needed nih.gov
Thermal [2+2] Cycloaddition (Staudinger Synthesis Analogue)Ketene and Carbonyl CompoundThermal or Lewis Acid CatalysisForms β-lactone ring nih.gov

Introduction of the Amino and Methyl Substituents at C3

The introduction of both an amino and a methyl group at the C3 position of the 2-oxetanone ring is a significant synthetic hurdle. This can be addressed through either building the ring with these substituents already in place (de novo synthesis) or by adding them to a pre-formed ring (post-cyclization functionalization).

These strategies involve the use of starting materials that already contain the necessary amino and methyl functionalities, which are then incorporated into the final 2-oxetanone structure during the ring-forming step.

A plausible route involves the cyclization of a functionalized building block, specifically 2-amino-2-methyl-3-hydroxypropanoic acid. This α,α-disubstituted β-hydroxy acid is a direct precursor to the target molecule. The key step would be an intramolecular esterification (lactonization). While the synthesis of 2-amino-2-methyl-3-hydroxypropanoic acid has been described, the subsequent cyclization to the corresponding β-lactone is not explicitly detailed in the available literature nih.govmedchemexpress.commedchemexpress.com. The cyclization of β-hydroxy acids to β-lactones is often challenging due to the strain of the four-membered ring and can require specific activating agents to facilitate the reaction and overcome the entropic barrier.

Another approach could involve the use of 2-amino-2-methyl-1,3-propanediol (B94268) as a starting material. Through a series of protection, oxidation, and deprotection steps, this diol could be converted to the necessary β-hydroxy acid for subsequent lactonization.

Precursor Building Block Key Transformation Challenges
2-amino-2-methyl-3-hydroxypropanoic acidIntramolecular lactonizationRing strain of the β-lactone, potential for side reactions.
2-amino-2-methyl-1,3-propanediolSelective oxidation and subsequent lactonizationMulti-step process requiring careful control of protecting groups.

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. While not directly applied to the de novo synthesis of the target molecule, photoredox decarboxylative strategies have been successfully used to create 3,3-disubstituted oxetanes acs.orgnih.govdigitellinc.com. These methods typically involve the generation of a radical from a carboxylic acid precursor, which then undergoes an addition reaction.

Strategy Precursor Type Key Intermediate Product Type Reference
Photoredox Decarboxylative Alkylation3-Aryl-3-carboxylic acid oxetanesTertiary benzylic oxetane radical3-Aryl-3-alkyl substituted oxetanes acs.orgnih.govdigitellinc.com

This approach involves the synthesis of a 2-oxetanone ring with a suitable leaving group at the C3 position, followed by the introduction of the amino group.

A potential strategy for the post-cyclization functionalization is the amination of a pre-formed 3-halo-3-methyl-2-oxetanone. This would involve a nucleophilic substitution reaction where an amine source displaces the halide. The synthesis of α-bromo-β-lactones has been reported through the bromolactonization of β,γ-unsaturated carboxylic acids researchgate.net.

The subsequent amination of such an intermediate at a tertiary carbon center would likely be challenging due to steric hindrance. The reaction may require forcing conditions or specialized amination reagents. The chemistry of α-haloamides, which are structurally similar, shows that they can undergo a variety of transformations, including α-aminations and intramolecular cyclizations to form β-lactams nih.gov. This suggests that amination of an α-halo-β-lactone, while challenging, is a plausible synthetic step. The success of such a reaction would depend on the nature of the aminating agent and the reaction conditions.

Starting Material Key Reagent/Reaction Product Potential Challenges
3-Bromo-3-methyl-2-oxetanoneAminating agent (e.g., ammonia, azide (B81097) followed by reduction)2-Oxetanone, 3-amino-3-methyl-(9CI)Steric hindrance at the C3 position, potential for elimination side reactions.

Post-Cyclization Functionalization for Amino and Methyl Groups

Alkylation Strategies at the C3 Position

The introduction of an alkyl group, such as methyl, at the C3 position of a 3-amino-2-oxetanone (B8693908) precursor is a key step in forming the target compound. This transformation establishes a quaternary stereocenter, which presents a significant synthetic challenge. Strategies for this alkylation often rely on the generation of a stabilized carbanion or enolate at the C3 position, followed by trapping with an electrophile like methyl iodide.

One common approach involves the diastereoselective alkylation of activated methylene (B1212753) groups in open-chain precursors that are later cyclized to form the β-lactam ring. mdpi.org For instance, enantiopure N(Boc)-β³-amino nitriles, which can be derived from α-amino acids, can be alkylated using strong bases like n-butyllithium (n-BuLi) to generate a carbanion that subsequently reacts with an alkyl halide. nih.govresearchgate.net This method, while effective for linear systems, highlights the general principle of α-alkylation to the amine-bearing carbon.

Another strategy involves the direct alkylation of a pre-formed β-lactam ring. This requires careful selection of a base to deprotonate the C3 position without promoting ring-opening or other side reactions. The presence of an N-protecting group on the 3-amino substituent is critical to modulate the acidity of the C3 proton and to prevent N-alkylation. The table below summarizes representative conditions for alkylation of related β-amino acid precursors.

Precursor TypeBaseElectrophileSolventTemperature (°C)Reference
N(Boc)-β³-amino nitrilen-BuLiBenzyl bromideTHF-78 to RT nih.gov
β³-amino esterKHMDS/HMPAMethyl iodideTHF-78
Lithioenamines from β-ketoestersLDAAlkyl halideTHF-78 mdpi.org

This table presents data for the alkylation of β-amino acid precursors, which serves as a model for potential strategies for C3-alkylation of 3-amino-2-oxetanone systems.

Stereoselective Synthesis of 2-Oxetanone, 3-amino-3-methyl-(9CI) Enantiomers

Controlling the absolute stereochemistry at the C3 position is paramount. Several advanced methodologies have been developed to achieve high enantioselectivity in the synthesis of β-lactams.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of C3-substituted β-lactams, chiral auxiliaries can be attached to either the ketene or the imine component in the widely used Staudinger [2+2] cycloaddition. nih.gov For example, imines derived from chiral aldehydes, such as those from D-glyceraldehyde acetonide, have been shown to react with ketenes to afford cis-β-lactams with high diastereoselectivity. nih.gov

Another powerful strategy is the diastereoselective alkylation of enolates derived from substrates bearing a chiral auxiliary. Oxazolidinones, popularized by Evans, are frequently used for this purpose. wikipedia.org An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, as directed by the bulky substituent on the auxiliary. A similar principle is applied using pseudoephedrine as a chiral auxiliary, where its amides undergo highly diastereoselective alkylation. wikipedia.orgnih.gov The use of Schöllkopf's bis(lactim)ether, derived from valine, is a classic method for the asymmetric synthesis of α-amino acids and can be adapted for creating the 3-amino-3-methyl stereocenter. lmaleidykla.lt

Chiral AuxiliaryKey ApplicationTypical Diastereomeric RatioReference
OxazolidinonesAldol (B89426) Reactions, Alkylations>99:1 wikipedia.org
PseudoephedrineAlkylationsHigh wikipedia.orgnih.gov
Sugar-derived aldehydesStaudinger CycloadditionExclusive cis formation nih.gov
Schöllkopf's AuxiliaryAlkylation for Amino Acid SynthesisHigh lmaleidykla.lt

This table summarizes common chiral auxiliaries and their application in stereoselective synthesis relevant to the formation of substituted β-lactams.

Transitioning from stoichiometric chiral auxiliaries to catalytic asymmetric methods represents a major advance in efficiency and atom economy. nih.gov Several catalytic approaches have been successfully applied to β-lactam synthesis.

The catalytic asymmetric Staudinger reaction utilizes a chiral catalyst, often a nucleophile like a planar-chiral ferrocene (B1249389) derivative or benzoylquinine, to mediate the [2+2] cycloaddition between a ketene and an imine. nih.govillinois.eduorganic-chemistry.org This approach can produce β-lactams with high yields and enantiomeric excess (ee). nih.gov

Metal-catalyzed reactions offer diverse pathways. Rhodium-catalyzed intramolecular C-H insertion of α-diazoacetamides is an effective method for forming the β-lactam ring, where chiral ligands on the rhodium catalyst control the stereoselectivity. nih.govillinois.edu More recently, palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has emerged as a powerful strategy for constructing β-aryl β-lactams. nsf.gov Researchers at Osaka University have also developed a palladium-catalyzed system to generate Fischer-carbene complexes in situ, which then react to form the β-lactam scaffold in a single, efficient step. eurekalert.org

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral molecules. Enzymes can operate under mild conditions and often exhibit exquisite control over stereochemistry.

A notable development is the use of engineered heme-containing proteins, such as myoglobin (B1173299) variants, to catalyze intramolecular C-H amidation. nih.govresearchgate.net These biocatalysts can convert dioxazolone precursors into the corresponding β-lactams with both high yield and exceptional enantioselectivity (up to 99% ee). nih.gov This method avoids the need for chiral ligands or auxiliaries, relying instead on the precisely tailored active site of the enzyme to control the reaction's stereochemical outcome. nih.govresearchgate.net While this specific reaction has not been reported for 3-methyl substituted variants, it represents a frontier in stereocontrolled β-lactam synthesis.

Furthermore, transaminase enzymes are widely used for the enantiomerically pure synthesis of chiral amines from ketones, demonstrating the power of biocatalysis in establishing amine-bearing stereocenters. google.com Multi-enzyme systems have also been designed for the efficient production of complex amino compounds, showcasing the potential for tandem biocatalytic processes. chemistryviews.orgnih.govmdpi.com

Optimization of Synthetic Routes and Scalability Considerations

Moving a synthetic route from laboratory-scale discovery to industrial production requires rigorous optimization with a focus on cost, safety, efficiency, and environmental impact. For the synthesis of 2-Oxetanone, 3-amino-3-methyl-(9CI), scalability hinges on factors such as the cost of starting materials and reagents, the number of synthetic steps, and the ease of purification.

Catalytic methods are generally more scalable than those requiring stoichiometric amounts of expensive chiral auxiliaries. eurekalert.org A recently developed one-step catalytic protocol for β-lactam synthesis is highlighted as being operationally straightforward, which is a significant advantage for large-scale production. eurekalert.org Similarly, while kinetic resolution may not have ideal atom economy, it can be an economical and easily scalable method for producing enantiopure β-lactams. nih.gov Industrial synthesis often prioritizes minimizing the production of waste, such as the ammonium (B1175870) salts generated as byproducts in caprolactam production, a principle that applies broadly to lactam synthesis. wikipedia.org

Maximizing the yield of the desired product while minimizing the formation of byproducts is a central goal of synthetic optimization. In β-lactam synthesis, potential side reactions include polymerization of the ketene, hydrolysis of the imine, and undesired reactions of the β-lactam ring itself.

Careful selection of reaction conditions—such as solvent, temperature, and concentration—is crucial. For example, in the catalytic Staudinger reaction, slow addition of one reactant can maintain its low concentration, suppressing background reactions and favoring the catalyzed pathway. The choice of catalyst is also critical; highly active and selective catalysts can significantly improve yields and reduce the formation of impurities. The development of a palladium-catalyzed process that afforded the thienamycin (B194209) antibiotic scaffold in 94% yield is a testament to how catalyst design can lead to highly efficient transformations. eurekalert.org

In biocatalytic routes, byproducts can arise from competing enzymatic pathways or the instability of intermediates. For example, in the myoglobin-catalyzed synthesis of γ-lactams, a significant amount of an acyclic amide byproduct was formed from the reduction of the nitrene intermediate. nih.gov Optimizing such a system could involve further protein engineering to enhance the rate of the desired C-H insertion relative to competing pathways, or by adjusting reaction conditions to disfavor byproduct formation.

Process Efficiency and Green Chemistry Principles

Biocatalysis: A Greener Alternative

One of the most promising avenues for the sustainable synthesis of chiral β-lactams is biocatalysis. The use of enzymes offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of 3-amino-β-lactams, enzymes such as penicillin G acylases and transaminases are being explored.

Biocatalytic routes can significantly improve process efficiency by reducing the number of synthetic steps and minimizing the need for protecting groups, which in turn lowers the generation of waste. For instance, the enzymatic kinetic resolution of racemic β-lactams provides a direct route to enantiopure products, a critical aspect for their biological activity. While specific data for the enzymatic synthesis of 2-Oxetanone, 3-amino-3-methyl-(9CI) is not abundant in publicly available literature, the principles from analogous processes are highly applicable.

Research in biocatalysis for amine-containing pharmaceuticals has demonstrated the potential for safer, more efficient, and less costly manufacturing processes compared to transition metal-catalyzed routes. mdpi.com The application of engineered enzymes can facilitate the installation of chiral amine functionalities at a late stage of the synthesis with exquisite stereocontrol. mdpi.com

Green Chemistry AspectImplication for Synthesis of 2-Oxetanone, 3-amino-3-methyl-(9CI)
High Selectivity Reduces the formation of byproducts, simplifying purification and minimizing waste.
Mild Reaction Conditions Lowers energy consumption and reduces the risk of side reactions.
Aqueous Media Often allows for reactions to be performed in water, a benign solvent.
Reduced Use of Protecting Groups Simplifies the synthetic route and improves atom economy.

The Staudinger Cycloaddition: Greening a Classic Reaction

The Staudinger [2+2] cycloaddition of a ketene with an imine remains a cornerstone for the synthesis of the β-lactam ring. nih.gov However, traditional Staudinger reactions often employ stoichiometric amounts of reagents and halogenated solvents, which are now considered environmentally unfavorable.

Efforts to improve the greenness of the Staudinger reaction focus on several key areas:

Catalytic Variants: The development of catalytic asymmetric versions of the Staudinger reaction reduces the amount of chiral auxiliary needed and can lead to higher enantioselectivity. mdpi.com The use of organocatalysts and transition metal catalysts is an active area of research. scispace.com

Solvent Selection: A critical aspect of greening the Staudinger reaction is the choice of solvent. Solvent selection guides, which rank solvents based on their environmental, health, and safety impacts, are valuable tools for chemists. ovid.commdpi.com Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing reactions in solvent-free conditions where possible, can significantly reduce the environmental footprint of the synthesis.

ParameterTraditional StaudingerGreener Staudinger
Catalyst Stoichiometric baseCatalytic (organo- or metal-based)
Solvent Dichloromethane, Chloroform2-MeTHF, Toluene, Solvent-free
Waste Stoichiometric salt wasteReduced waste through catalysis
Stereocontrol Often requires chiral auxiliariesCatalytic asymmetric induction

Process Intensification

Process intensification is an engineering approach that aims to make chemical processes smaller, safer, and more energy-efficient. For the synthesis of 2-Oxetanone, 3-amino-3-methyl-(9CI), this could involve the use of microreactors or continuous flow chemistry. These technologies offer several advantages over traditional batch processing, including:

Improved Heat and Mass Transfer: Leading to better control over reaction conditions and potentially higher yields and selectivities.

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling hazardous reagents or exothermic reactions.

Reduced Footprint: Continuous flow systems are typically much smaller than batch reactors for the same production capacity.

The integration of reaction and separation steps, such as in reactive distillation, is another strategy of process intensification that can lead to significant improvements in efficiency and sustainability.

Role As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Precursor in Spirocyclic System Formation

The unique structure of 3-amino-3-methyl-2-oxetanone makes it an excellent starting material for the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single common atom. These motifs are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

3-Oxetanone-derived spirooxazolidines are important intermediates for accessing a variety of saturated heterocycles. mdpi.com A highly atom-economic method for synthesizing diverse 3-oxetanone-derived N-propargyl spirooxazolidines involves a CuBr2/TFA co-catalyzed four-component A³-based cascade reaction. mdpi.com This reaction utilizes a 1,2-amino alcohol, a 3-oxetanone (B52913), formaldehyde, and an alkyne, demonstrating wide substrate compatibility and excellent chemoselectivity. mdpi.com The resulting spirocycles can be further transformed into other valuable nitrogen-containing heterocycles. mdpi.com

The synthesis of spirocyclic systems often begins with a common precursor, such as an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative, to construct the initial ring. nih.gov The second ring of the spirocyclic system can then be formed through methods like dichloroketene (B1203229) addition or Meinwald oxirane rearrangement. nih.gov The incorporation of the oxetane (B1205548) motif is particularly valuable in drug discovery as a polar equivalent to the gem-dimethyl group, offering improved metabolic stability. mdpi.com

Spirocyclic SystemSynthetic ApproachKey Features
3-Oxetanone-Derived N-Propargyl SpirooxazolidinesFour-component A³-based cascade reactionAtom-economic, wide substrate range, excellent chemoselectivity mdpi.com
Spiro[3.3]heptane ScaffoldsDivergent synthesis from a common precursorUsed for creating libraries of glutamic acid analogs nih.gov
2-Oxa-7-azaspiro[3.5]nonane Fused BenzimidazolesOxidative cyclization of o-cycloalkylaminoacetanilidesCreates novel tetracyclic systems mdpi.com

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. The strained oxetanone core of 3-amino-3-methyl-2-oxetanone is an ideal trigger for such sequences.

A notable example is the previously mentioned four-component reaction to form spirooxazolidines, which proceeds through a cascade mechanism. mdpi.com The reaction is initiated by the formation of an iminium intermediate from the amino alcohol and formaldehyde, which then undergoes a Brønsted acid-enhanced condensation with the 3-oxetanone. mdpi.com This is followed by a ring-opening and subsequent intramolecular cyclization to yield the final spirocyclic product. mdpi.com These types of one-pot cascade strategies are valuable for their efficiency and ability to construct complex molecules from simple, readily available starting materials.

Integration into Multi-Cyclic and Bridged Structures

Beyond spirocycles, 3-amino-3-methyl-2-oxetanone is instrumental in the synthesis of more intricate multi-cyclic and bridged systems. These structures are prevalent in natural products and pharmaceutically active compounds. The reactivity of the β-lactone allows for its incorporation into larger ring systems through ring-opening and subsequent cyclization reactions.

For instance, the synthesis of bicyclic aromatic sulfonamides can lead to various substituted pyrrolidines and piperidines, which are important nitrogen-containing heterocyclic scaffolds. While specific examples directly employing 3-amino-3-methyl-2-oxetanone in the synthesis of bridged structures are not extensively detailed in the provided context, the principles of its reactivity suggest its potential in such applications. The ability to undergo ring-rearrangement metathesis could be exploited to form fused-ring systems, a common strategy in the synthesis of complex natural products.

Synthesis of Advanced Amino Acid Derivatives and Peptidomimetics

The amino and carboxylic acid functionalities inherent in the β-lactone structure make 3-amino-3-methyl-2-oxetanone a valuable precursor for non-natural amino acids and peptidomimetics. These molecules are designed to mimic peptides but often exhibit enhanced stability and biological activity. wikipedia.org

The synthesis of novel functionalized fused-ring β-amino lactones and lactams with multiple chiral centers can be achieved from strained bicyclic β-amino acids. nih.gov A key step in these syntheses is ring-rearrangement metathesis of esters or amides derived from these amino acids. nih.gov This stereocontrolled process allows the configuration of the final product to be predetermined by the starting material. nih.gov The resulting heterocyclic amino acid scaffolds are of interest in medicinal chemistry for their potential biological activities. The use of amino acids as starting materials for designing and synthesizing new heterocyclic compounds is a growing area of interest. nih.gov

The versatility of 3-amino-3-methyl-2-oxetanone extends to its derivatization into a wide range of other nitrogen-containing systems. The amino group can be readily functionalized, and the lactone can be opened to reveal further reactive sites.

Applications in Diversity-Oriented Synthesis (DOS) Libraries (for research purposes)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology that aims to generate a collection of structurally diverse small molecules to probe biological processes and identify new drug leads. The core principle of DOS is to create a library of compounds with high skeletal and stereochemical diversity, often starting from a common building block or scaffold.

Despite the potential of 2-Oxetanone, 3-amino-3-methyl- as a chiral, bifunctional building block suitable for DOS, there is a significant lack of specific examples in the scientific literature demonstrating its application in the generation of DOS libraries. While the conceptual appeal of using such a constrained and functionalized scaffold to rapidly build molecular complexity exists, its practical implementation has not been documented in dedicated research articles or reviews.

The generation of diverse molecular scaffolds from a starting material like 2-Oxetanone, 3-amino-3-methyl- would likely involve a series of branching reaction pathways. These could include, for instance, nucleophilic attack at the carbonyl carbon of the β-lactone leading to ring-opening, followed by transformations of the resulting β-amino acid derivative. Alternatively, the amino group could be derivatized first, followed by reactions involving the lactone.

A hypothetical DOS library originating from 2-Oxetanone, 3-amino-3-methyl- could, in theory, yield a variety of heterocyclic scaffolds. For example, multicomponent reactions involving the amino group and the latent carboxylic acid functionality (upon ring-opening) could lead to the formation of diverse heterocyclic systems.

However, it is crucial to reiterate that these are hypothetical applications based on the principles of DOS and the chemical nature of the compound . Extensive searches of chemical databases and the scientific literature did not yield any concrete research findings or data tables showcasing the use of 2-Oxetanone, 3-amino-3-methyl- for the construction of DOS libraries for research purposes. Therefore, no detailed research findings or interactive data tables can be presented on this specific topic. The potential of this compound in the field of Diversity-Oriented Synthesis remains an area open for future investigation.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of 2-Oxetanone, 3-amino-3-methyl- and its derivatives. nih.govasm.orgoup.com It provides profound insights into the atomic-level architecture and conformational dynamics that govern its reactivity. asm.orgoup.complos.org

¹H NMR and ¹³C NMR for Structural Elucidation of Intermediates and Products

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of 2-Oxetanone, 3-amino-3-methyl- and for tracking its transformations during chemical reactions. nih.govresearchgate.nethmdb.ca The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra provide a wealth of information about the electronic environment and connectivity of atoms within the molecule. nih.govresearchgate.net

For instance, in the synthesis of derivatives, the disappearance of signals corresponding to the starting material and the appearance of new signals at characteristic chemical shifts confirm the formation of the desired product. nih.govresearchgate.net Analysis of coupling constants can help determine the stereochemistry of reaction products.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H4.5-4.0m-CH₂ (lactone ring)
¹H1.5-1.4s-CH₃
¹H2.0-1.8br s-NH₂
¹³C170-175--C=O (lactone)
¹³C70-75--O-CH₂
¹³C55-60--C-NH₂
¹³C25-30--CH₃

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general representation.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously establishing the connectivity within complex molecules derived from 2-Oxetanone, 3-amino-3-methyl-. nih.govyoutube.comresearchgate.netemerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. youtube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. youtube.comustc.edu.cn

These techniques, used in concert, provide a comprehensive picture of the molecular structure, which is essential for confirming the outcome of a reaction and for elucidating reaction mechanisms. nih.gov

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational flexibility and chemical exchange processes in molecules. For β-lactam containing structures, DNMR can provide insights into ring-puckering and the dynamics of substituent groups. nih.govasm.orgoup.comresearchgate.net By analyzing changes in the NMR spectra as a function of temperature, researchers can determine the energy barriers for these processes. This information is critical for understanding how the molecule's shape and flexibility influence its reactivity and interactions with other molecules, such as enzymes. nih.govplos.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for monitoring the progress of reactions involving 2-Oxetanone, 3-amino-3-methyl- and for identifying the products formed. nih.govunito.it

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. nih.govmdpi.comthermofisher.com This precision allows for the unambiguous determination of the elemental composition of a molecule. nih.gov For reactions involving 2-Oxetanone, 3-amino-3-methyl-, HRMS is used to confirm the identity of the final products and any significant intermediates by matching their experimentally determined exact masses to their calculated theoretical masses. mdpi.commdpi.com

Table 2: HRMS Data for a Hypothetical Derivative

Ion FormulaCalculated m/zMeasured m/zMass Error (ppm)
C₅H₉NO₂115.0633115.0631-1.7

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govunito.itnih.govimreblank.ch In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.govuci.edu The fragmentation pattern is characteristic of the molecule's structure.

For derivatives of 2-Oxetanone, 3-amino-3-methyl-, MS/MS analysis can reveal key structural features. For example, the loss of small neutral molecules like CO₂ or the cleavage of the β-lactone ring can produce characteristic fragment ions. nih.gov By analyzing these fragmentation pathways, researchers can confirm the structure of a synthesized compound and even differentiate between isomers. nih.govimreblank.ch

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural motifs. For 2-Oxetanone, 3-amino-3-methyl-, the IR spectrum is dominated by characteristic vibrations of the β-lactone ring and the primary amino group.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the strained four-membered lactone ring. This peak typically appears at a higher frequency compared to acyclic esters due to ring strain. Additionally, the N-H stretching vibrations of the primary amine group are expected to appear as distinct bands in the higher wavenumber region of the spectrum. mdpi.com The C-N and C-O stretching vibrations provide further confirmation of the molecular structure.

Table 1: Expected IR Absorption Bands for 2-Oxetanone, 3-amino-3-methyl-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3400 - 3300 Medium-Weak
Carbonyl, β-Lactone C=O Stretch 1840 - 1820 Strong
Methylene (B1212753) Group C-H Stretch 2960 - 2850 Medium
Amine N-H Bend 1650 - 1580 Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography offers an unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule.

For 2-Oxetanone, 3-amino-3-methyl-, a single-crystal X-ray diffraction analysis would definitively establish its molecular structure. Key insights from such an analysis would include:

Ring Conformation: The oxetane (B1205548) ring is known to be puckered, not planar, and X-ray analysis would quantify this puckering angle. beilstein-journals.orgacs.org

Bond Parameters: Precise measurements of the C=O, C-O, and C-C bond lengths within the strained lactone ring.

Stereochemistry: If a chiral variant is synthesized, crystallography can determine the absolute configuration of the stereocenter at the C3 position.

Intermolecular Interactions: It would reveal the solid-state packing arrangement, including critical hydrogen bonding networks formed between the amino group of one molecule and the carbonyl oxygen of another.

While a specific crystal structure for 2-Oxetanone, 3-amino-3-methyl- is not publicly documented, analysis of related oxetane structures confirms the power of this technique to provide ultimate structural proof. beilstein-journals.orgrsc.org

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a cornerstone of modern chemical research, essential for separating components of a mixture, monitoring reaction progress, and assessing the purity of a final compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for the analysis of non-volatile or thermally sensitive compounds like β-lactones. For 2-Oxetanone, 3-amino-3-methyl-, HPLC is the method of choice for determining chemical and optical purity. researchgate.net

Purity analysis is commonly performed using a reverse-phase C18 column, where the compound is eluted with a polar mobile phase. For assessing enantiomeric excess (ee) in asymmetric syntheses, specialized chiral columns, such as those with a Daicel IC stationary phase, are employed. researchgate.netnih.gov This allows for the separation and quantification of the individual enantiomers.

Table 2: Typical HPLC Conditions for β-Lactone Analysis

Parameter Description Purpose
Stationary Phase Reverse-Phase C18 Chemical Purity Assessment
Chiral (e.g., Daicel IC) Enantiomeric Purity (ee) Determination. researchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water gradients Elution of the analyte from the column
Detector UV-Vis (e.g., at 210-254 nm) or Mass Spectrometer (MS) Detection and Quantification.

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is frequently used to assess the purity of starting materials, reagents, and volatile byproducts in a reaction mixture. fishersci.com

Direct analysis of 2-Oxetanone, 3-amino-3-methyl- by GC can be challenging due to its polarity and potential for thermal degradation. The primary amine and the lactone ring may require derivatization to form more volatile and thermally stable analogues, such as by silylation of the amine. However, GC is highly effective for analyzing volatile precursors used in its synthesis or smaller, volatile molecules that might be formed during side reactions. mdpi.comresearchgate.net The technique provides excellent resolution and, when coupled with a mass spectrometer (GC-MS), allows for the definitive identification of these volatile species.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction. ifsc.edu.br It allows a researcher to quickly determine if the starting materials are being consumed and if the desired product is being formed. mdpi.com

In the synthesis of 2-Oxetanone, 3-amino-3-methyl-, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically made of silica (B1680970) gel. mdpi.com The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like n-hexane and ethyl acetate. mdpi.com The separation occurs as the components travel up the plate at different rates. The spots can be visualized under UV light or by staining with a reagent like ninhydrin, which reacts with the primary amine of the product to produce a colored spot. mdpi.comifsc.edu.br By comparing the retention factor (Rf) of the spots to those of the starting materials and the expected product, the reaction's progress can be efficiently tracked. pitt.edu

Future Research Directions and Unaddressed Challenges in 2 Oxetanone, 3 Amino 3 Methyl 9ci Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in utilizing 3-amino-3-methyl-2-oxetanone is the development of synthetic pathways that are not only efficient but also environmentally benign. Current research is moving away from traditional, often harsh, chemical methods toward greener alternatives.

Biocatalysis presents a powerful tool for the synthesis of chiral compounds like β-lactams. nih.gov The use of enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste. researchgate.net Future research could focus on identifying or engineering enzymes for the specific synthesis of 3-amino-3-methyl-2-oxetanone.

Enzymatic Synthesis: The application of enzymes such as penicillin G acylase or cephalosporin-acid synthetase, which are used in the industrial synthesis of β-lactam antibiotics, could be explored. researchgate.netrsc.org These enzymes could potentially be adapted through directed evolution or rational design to accept novel substrates for the synthesis of the target molecule. google.com The key parameters for such biocatalytic processes, including the choice of enzyme, solvent, pH, and temperature, would need thorough optimization. nih.gov

Chemoenzymatic Strategies: A combination of chemical and enzymatic steps offers a versatile approach. For instance, a chemical synthesis could be used to create a precursor that is then resolved into its separate enantiomers through an enzyme-mediated kinetic resolution. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have shown success in the resolution of other β-lactams and could be investigated for this purpose. nih.gov

Table 1: Potential Biocatalytic Approaches for 3-amino-3-methyl-2-oxetanone Synthesis

Approach Enzyme Class Potential Application Key Advantages
Direct Synthesis Acylase / Synthetase Catalyze the formation of the β-lactam ring from acyclic precursors. High stereoselectivity, mild reaction conditions. rsc.orgnih.gov
Kinetic Resolution Lipase (e.g., CAL-B) Separate a racemic mixture of 3-amino-3-methyl-2-oxetanone or its precursor. Access to high enantiomeric excess for both enantiomers. nih.gov
Tandem Reactions Multi-enzyme systems A cascade of enzymatic reactions to build the molecule from simple starting materials. Increased efficiency by combining multiple steps in one pot. rsc.org

Flow chemistry, or continuous manufacturing, is emerging as a superior alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.comresearchgate.net This technology offers enhanced safety, better process control, and scalability. senieer.com

Improved Safety and Control: Reactions involving strained rings like oxetanones can be hazardous on a large scale due to potential exotherms. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating these risks. senieer.com

Process Intensification: Flow chemistry enables the telescoping of multiple reaction steps without the need for intermediate isolation and purification, significantly shortening synthesis time. nih.gov An automated, multi-step flow synthesis could be designed for 3-amino-3-methyl-2-oxetanone, starting from simple, commercially available materials. nih.gov

Integration with Other Technologies: Flow reactors can be readily coupled with other modern technologies, such as photochemistry or electrochemistry, to enable novel transformations that are difficult to perform in batch reactors. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for 2-Oxetanones

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk of thermal runaway with exothermic reactions. Enhanced heat transfer and smaller reaction volumes improve safety. senieer.com
Process Control Difficult to precisely control reaction parameters. Precise control over temperature, pressure, and residence time. mdpi.com
Scalability Scaling up can be challenging and non-linear. Scalability is achieved by running the system for longer periods. researchgate.net
Efficiency Often requires isolation and purification of intermediates. Allows for multi-step, telescoped reactions, reducing waste and time. nih.gov

Exploration of Novel Reactivities and Derivatization Pathways

The strained four-membered ring of 3-amino-3-methyl-2-oxetanone is a source of reactivity that can be harnessed for further chemical transformations. Future research should aim to expand the synthetic toolbox for derivatizing this core structure.

Developing new methods to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is crucial for creating a diverse library of molecules from a single building block. alfa-chemistry.comresearchgate.net

C-C Bond Formation: Organocatalysis has been used for stereospecific C-C bond-forming reactions on other β-lactam systems, and these methods could be adapted. nih.govscilifelab.se For instance, reactions at the C4 position of the oxetane (B1205548) ring could be achieved using organometallic reagents or through fluoride-ion-induced reactions with aldehydes. jst.go.jprsc.org N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool for generating unique reactive intermediates that can participate in C-C bond formation. nih.gov

C-X Bond Formation: The amino group at the C3 position offers a handle for various derivatization reactions. Standard C-N bond-forming reactions could be employed to introduce a wide range of substituents. The oxetane ring itself can undergo ring-opening reactions with various nucleophiles, leading to the formation of new C-O, C-N, or C-S bonds, providing access to a different class of acyclic compounds. acs.org

Table 3: Representative Bond-Forming Reactions for Derivatization

Reaction Type Position Reagents/Catalysts Potential Products
Aldol (B89426) Reaction C4 Organocatalysts, Aldehydes 4-(α-hydroxy)-alkyl-substituted oxetanones. nih.govjst.go.jp
Michael Addition C4 Organocatalysts, Michael Acceptors 4-functionalized oxetanones. nih.gov
Organolithium Addition C4 Organolithium reagents 4-alkyl or 4-aryl substituted oxetanones. rsc.org
N-Arylation / N-Alkylation C3-amino Buchwald-Hartwig or Chan-Lam conditions N-substituted derivatives. alfa-chemistry.com

Photoredox and electrocatalysis have become powerful strategies in modern organic synthesis, allowing for transformations under mild conditions that are often not possible with traditional thermal methods. rsc.org

Photocatalysis: Visible-light photoredox catalysis can be used to generate radical intermediates from β-lactams. beilstein-journals.org This could enable intramolecular cyclizations or the introduction of new functional groups. beilstein-journals.orgrsc.org For example, a photoredox-catalyzed reaction could be designed to functionalize the N-H bond of the amino group or to induce ring-opening or expansion reactions. beilstein-journals.org The degradation of related β-lactam structures using photocatalysis has been studied, which provides a basis for understanding the potential reactivity of the ring system under photochemical conditions. mdpi.commdpi.com

Electrocatalysis: Electrosynthesis offers a green and controlled way to perform redox reactions. rsc.org Electrocatalytic methods could be developed for the synthesis of the β-propiolactone ring from simple starting materials like CO2 and dienes. researchgate.net Furthermore, electrocatalysis could be employed for oxidative or reductive transformations of the 3-amino-3-methyl-2-oxetanone molecule itself, potentially leading to novel derivatives. x-mol.com

Table 4: Emerging Catalytic Strategies for Oxetanone Chemistry

Catalysis Type Potential Transformation Key Features
Photoredox Catalysis Intramolecular C-N bond formation, radical additions. Mild conditions, uses visible light as an energy source. beilstein-journals.orgrsc.org
Electrocatalysis Reductive or oxidative ring modifications, synthesis from CO2. Avoids stoichiometric chemical oxidants/reductants, high control. rsc.orgresearchgate.net

Advanced Structural Modifications for Tailored Reactivity

The reactivity of the oxetane ring is heavily influenced by its substitution pattern. acs.org A significant area for future research lies in understanding and exploiting how structural modifications to the 3-amino-3-methyl-2-oxetanone scaffold can be used to fine-tune its chemical behavior.

The introduction of substituents on the oxetane ring can alter its ring strain and electronic properties. researchgate.net For example, adding electron-withdrawing or electron-donating groups at the C4 position could influence the susceptibility of the carbonyl group to nucleophilic attack or the ease of ring-opening. The stereochemistry of substituents also plays a critical role in directing the outcome of reactions. acs.org

Future work could involve the systematic synthesis of a library of 3-amino-3-methyl-2-oxetanone analogs with various substituents at the C4 position. By studying the reactivity of these analogs in a range of chemical transformations, a deeper understanding of structure-reactivity relationships can be established. This knowledge would be invaluable for designing bespoke building blocks for specific applications in materials science and drug discovery. nih.govbeilstein-journals.org For example, modifying the oxetane ring could be used to create novel amino acid derivatives with unique conformational constraints. mdpi.com

Table 5: Influence of Structural Modifications on Reactivity

Modification Position Predicted Effect on Reactivity Potential Application
Electron-withdrawing group C4 Increases electrophilicity of the carbonyl carbon. Enhances susceptibility to nucleophilic attack.
Bulky substituent C4 Steric hindrance may favor attack at other positions. Directing regioselectivity in reactions.
Alkenyl or alkynyl group C4 Provides a handle for further reactions (e.g., metathesis, click chemistry). Creating complex polycyclic structures.
Modification of N-substituent C3-amino Alters nucleophilicity and steric environment of the amino group. Tuning the properties of resulting polymers or conjugates.

Integration with Machine Learning and AI in Synthetic Design

One of the primary applications of AI is in the simplification and optimization of reaction processes. mdpi.com Algorithms can sift through thousands of potential reaction conditions to identify the most efficient one-pot synthesis routes, minimizing steps and waste. mdpi.comresearchgate.net However, a significant hurdle is the need for large, high-quality, and standardized datasets of chemical reactions. mdpi.comarxiv.org The performance of any ML model is contingent on the data it is trained on, and compiling comprehensive datasets for β-lactam chemistry remains a considerable challenge. nih.govacs.org Future efforts must focus not only on developing more sophisticated algorithms but also on creating robust, open-access databases to train them effectively.

Addressing Stereochemical Control in Complex Synthetic Targets

A persistent and formidable challenge in the use of 2-Oxetanone, 3-amino-3-methyl- is achieving precise stereochemical control, especially when it is incorporated into larger, more complex molecules. The quaternary stereocenter at the C3 position of the β-lactam ring presents a significant synthetic hurdle.

The development of novel catalytic systems is a primary focus for future research. Creating new chiral organocatalysts or transition-metal complexes that can dictate the enantioselective and diastereoselective formation of 3,3-disubstituted 2-oxetanones is crucial. nih.gov Asymmetric synthesis methods are paramount for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.govazregents.edu For example, advancements in the asymmetric synthesis of 2-substituted oxetan-3-ones have shown promise, achieving high enantiomeric excesses through methods like the alkylation of lithiated SAMP hydrazones. acs.org Extending these principles to 3,3-disubstituted systems like 2-Oxetanone, 3-amino-3-methyl- is a logical next step.

Furthermore, controlling the stereochemistry during subsequent reactions of the β-lactam is equally important. The strained four-membered ring is prone to ring-opening, and controlling the stereochemical outcome of this process is vital for synthesizing α-methylated amino acids and their derivatives with a defined 3D structure. nih.govacs.org Research into stereospecific ring-opening reactions, potentially using novel enzymatic or catalytic methods, will be essential. Overcoming the dual challenges of creating the C3-quaternary stereocenter and maintaining stereochemical integrity throughout a synthetic sequence remains a key unaddressed issue for chemists working with this versatile building block. doi.orgacs.org

Q & A

Q. What are the recommended safety protocols for handling 2-Oxetanone,3-amino-3-methyl-(9CI) in laboratory settings?

  • Methodological Answer: When handling this compound, adhere to standard laboratory safety practices:
  • Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Work in a well-ventilated fume hood to minimize inhalation risks. Engineering controls like local exhaust ventilation are critical for volatile or dust-producing steps .
  • Store the compound in a cool, dry environment, away from incompatible substances (e.g., strong oxidizers). Monitor storage conditions regularly due to potential degradation over time .
  • Dispose of waste via approved chemical waste protocols, ensuring compliance with federal and institutional guidelines .

Q. How can researchers synthesize 2-Oxetanone,3-amino-3-methyl-(9CI) on a laboratory scale?

  • Methodological Answer: Synthesis typically involves ring-opening or functionalization of oxetane derivatives. A common approach includes:
  • Step 1: React 3-methyl-3-nitrooxetane with a reducing agent (e.g., hydrogenation using Pd/C) to yield the amine intermediate.
  • Step 2: Protect the amine group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC or HPLC .
  • Key Consideration: Optimize reaction temperature (20–25°C) to avoid exothermic side reactions, as oxetanes are thermally sensitive .

Q. What analytical techniques are suitable for characterizing 2-Oxetanone,3-amino-3-methyl-(9CI)?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm structure. For example, the oxetane ring protons typically resonate at δ 4.2–4.8 ppm, while the methyl group appears as a singlet near δ 1.2 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify functional groups like the carbonyl (C=O stretch at ~1750 cm1^{-1}) and amine (N-H stretch at ~3300 cm1^{-1}) .
  • Purity Analysis: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of 2-Oxetanone,3-amino-3-methyl-(9CI)?

  • Methodological Answer:
  • Cross-Validation: Replicate experiments under standardized conditions (e.g., pH 7.0 buffer, 25°C) using multiple characterization tools (e.g., dynamic light scattering for solubility, thermogravimetric analysis for stability) .
  • Systematic Literature Review: Compare data from peer-reviewed journals (avoiding non-academic sources like benchchem.com ) and prioritize studies with detailed experimental sections .
  • Collaborative Verification: Partner with independent labs to validate results, ensuring reproducibility .

Q. What experimental design strategies optimize the synthesis yield of 2-Oxetanone,3-amino-3-methyl-(9CI) while minimizing side products?

  • Methodological Answer:
  • Design of Experiments (DoE): Use factorial design to test variables (e.g., catalyst loading, solvent polarity). For example, a 23^3 factorial design can assess the impact of temperature, reaction time, and reagent stoichiometry .
  • In Situ Monitoring: Implement techniques like ReactIR to track intermediate formation and adjust conditions in real time .
  • Post-Reaction Workup: Optimize quenching methods (e.g., slow addition to ice-cwater) to prevent decomposition of the oxetane ring .

Q. How can computational modeling enhance understanding of 2-Oxetanone,3-amino-3-methyl-(9CI)’s reactivity in drug delivery systems?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate activation energies for ring-opening reactions in aqueous media to predict stability under physiological conditions .
  • Molecular Dynamics (MD) Simulations: Model interactions between the compound and polymeric carriers (e.g., PLGA nanoparticles) to assess encapsulation efficiency .
  • Software Tools: Use Gaussian or ORCA for quantum mechanics calculations and GROMACS for MD simulations .

Q. What strategies mitigate degradation of 2-Oxetanone,3-amino-3-methyl-(9CI) during long-term storage?

  • Methodological Answer:
  • Stability Studies: Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation pathways (e.g., hydrolysis of the oxetane ring) .
  • Lyophilization: Freeze-dry the compound in inert atmospheres (argon) to reduce moisture-induced degradation .
  • Additive Screening: Test stabilizers like antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit oxidative or metal-catalyzed decomposition .

Q. How can researchers integrate 2-Oxetanone,3-amino-3-methyl-(9CI) into cross-disciplinary applications (e.g., materials science or medicinal chemistry)?

  • Methodological Answer:
  • Medicinal Chemistry: Explore its use as a β-lactam analogue in antibiotic design. Synthesize derivatives via acylation of the amine group and test against Gram-positive bacteria .
  • Polymer Chemistry: Incorporate the compound into polyoxetane backbones via ring-opening polymerization. Characterize thermal stability (DSC/TGA) and mechanical properties (tensile testing) .

Methodological Notes

  • Data Reporting: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Document experimental parameters (e.g., solvent purity, instrument calibration) to ensure reproducibility .
  • Ethical Compliance: Adhere to institutional review boards (IRBs) for biological testing and material transfer agreements (MTAs) for collaborative work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.